(R,E)-4-Hydroxyhex-2-enal

Description

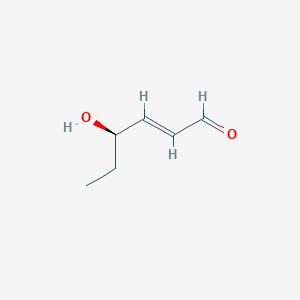

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(E,4R)-4-hydroxyhex-2-enal |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/t6-/m1/s1 |

InChI Key |

JYTUBIHWMKQZRB-FCJGRKLLSA-N |

Isomeric SMILES |

CC[C@H](/C=C/C=O)O |

Canonical SMILES |

CCC(C=CC=O)O |

Origin of Product |

United States |

Origin and Biogenesis of R,e 4 Hydroxyhex 2 Enal

Formation of (R,E)-4-Hydroxyhex-2-enal through Polyunsaturated Fatty Acid Oxidation

The fundamental origin of this compound lies in the oxidation of polyunsaturated fatty acids (PUFAs), particularly those of the n-3 series. researchgate.net This process, known as lipid peroxidation, involves the deterioration of lipids in the presence of oxygen, leading to the formation of a variety of secondary products, including reactive aldehydes like HHE. mdpi.cominsa.pt

Non-Enzymatic Pathways Leading to this compound

Non-enzymatic formation of this compound is primarily driven by free radical-mediated chain reactions. This process, often referred to as autoxidation, is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a methylene (B1212753) group in a PUFA, forming a lipid radical. nih.gov This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can propagate the chain reaction by abstracting a hydrogen from another PUFA. The resulting lipid hydroperoxides are unstable and can decompose, particularly in the presence of transition metals, to form a complex mixture of secondary products, including this compound. mdpi.comnih.gov

Enzymatic Pathways and Specific Lipid Precursors in this compound Biogenesis (e.g., Docosahexaenoic Acid, Eicosapentaenoic Acid)

Enzymatic pathways also contribute to the generation of this compound. Enzymes such as lipoxygenases, cyclooxygenases, and cytochrome P450 can catalyze the oxidation of PUFAs. researchgate.netnih.gov The primary precursors for the biogenesis of HHE are the n-3 PUFAs, docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). researchgate.netinsa.ptlookchem.com These fatty acids are particularly abundant in tissues like the brain and retina. researchgate.net For instance, the oxidation of DHA is a recognized source of HHE. researchgate.netthegoodscentscompany.com The enzymatic conversion of these n-3 PUFAs leads to the formation of specific hydroperoxy fatty acids, which then undergo further reactions to yield this compound.

| Precursor Fatty Acid | Pathway | Key Outcome |

| Docosahexaenoic Acid (DHA) | Oxidation | Formation of this compound researchgate.netthegoodscentscompany.com |

| Eicosapentaenoic Acid (EPA) | Oxidation | Formation of this compound researchgate.netinsa.pt |

Environmental and Biological Conditions Influencing this compound Generation (e.g., Oxidative Stress)

The generation of this compound is significantly influenced by conditions that promote lipid peroxidation, with oxidative stress being a primary factor. nih.govphytopharmajournal.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. phytopharmajournal.com This state of imbalance accelerates the peroxidation of PUFAs in cellular membranes, leading to increased production of aldehydes like HHE. nih.gov

Several environmental and biological factors can induce or exacerbate oxidative stress, thereby promoting HHE formation:

High-fat diets: Can induce changes in the levels of related lipid peroxidation products. thegoodscentscompany.com

Inflammation: Inflammatory processes are often associated with increased ROS production. ahajournals.org

Ischemia/reperfusion injury: This condition, characterized by the restoration of blood flow after a period of ischemia, is known to generate a burst of ROS. thegoodscentscompany.com

Exposure to pro-oxidants: Certain environmental toxins and xenobiotics can increase the oxidative load in biological systems. koreascience.kr

Detection and Occurrence of this compound in Various Biological and Food Matrices

This compound has been detected in a variety of biological and food matrices, serving as a marker for n-3 PUFA oxidation. researchgate.netresearchgate.net Its presence is indicative of lipid peroxidation and can be quantified using several analytical techniques.

Analytical Methods for Detection: The analysis of HHE is challenging due to its reactivity and potential for losses during sample preparation. insa.pt Common analytical methods often involve a derivatization step to improve stability and detectability. mdpi.comresearchgate.net These methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique that often requires derivatization of the aldehyde. insa.ptresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry Detection (HPLC-UV/MS): This method can also be used for the quantification of HHE, often after derivatization. insa.pt

Ultra-High-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS): A sensitive method for the simultaneous analysis of HHE and other aldehydes. researchgate.netsciengine.com

Occurrence in Biological and Food Matrices:

Biological Tissues: HHE adducts have been found to be elevated in certain disease states, sometimes at higher levels than the corresponding adducts of 4-hydroxynonenal (B163490) (HNE), a product of n-6 PUFA oxidation. researchgate.net It is of particular interest in n-3 rich tissues such as the brain and retina. researchgate.net

Food Products: HHE has been identified in various food matrices, especially those rich in n-3 PUFAs or subjected to processing conditions that promote oxidation. researchgate.netresearchgate.net Examples include:

Vegetable oils insa.pt

Unprocessed meat researchgate.net

Fried potato crisps researchgate.net

Infant formulas fortified with PUFAs thegoodscentscompany.comresearchgate.net

The following table summarizes the occurrence of HHE in different matrices as reported in various studies.

| Matrix | Reported Occurrence | Analytical Method(s) |

| Vegetable Oils | Detected, though levels can vary significantly. insa.pt | GC-MS, HPLC-UV, HPLC-MS/MS insa.pt |

| Unprocessed Meat | Detected. researchgate.net | GC-MS researchgate.net |

| Fried Potato Crisps | Detected. researchgate.net | GC-MS researchgate.net |

| Infant Formula | Detected in PUFA-fortified formulas. thegoodscentscompany.comresearchgate.net | GC-MS researchgate.net |

| Biological Tissues (e.g., brain, retina) | Elevated levels of HHE adducts in certain disease states. researchgate.net | Not specified |

Chemical Synthesis and Stereochemical Control of R,e 4 Hydroxyhex 2 Enal

Enantioselective Synthetic Approaches for (R,E)-4-Hydroxyhex-2-enal and its Enantiomers

The development of synthetic routes that yield high enantiomeric purity is crucial for studying the distinct biological roles of this compound and its (S)-enantiomer. Both asymmetric catalysis and enzymatic methods have proven effective in achieving this goal.

Asymmetric catalysis utilizes chiral catalysts to direct a reaction towards the formation of a specific enantiomer. nobelprize.orgchiralpedia.com A notable application in this context is the use of olefin cross-metathesis. organic-chemistry.orgcaltech.edu This powerful reaction forms new carbon-carbon double bonds and has been successfully employed in the synthesis of related hydroxyalkenals. researchgate.netbibliotekanauki.pl

For instance, a highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal, a longer-chain analogue of this compound, was achieved via a cross-metathesis reaction. researchgate.netbibliotekanauki.pl This reaction involved commercially available oct-1-en-3-ol and acrolein in the presence of a second-generation Grubbs catalyst. researchgate.netbibliotekanauki.pl The key to achieving enantioselectivity was the prior resolution of the racemic oct-1-en-3-ol using Candida antarctica lipase (B570770). researchgate.netbibliotekanauki.pl This approach yielded the desired enantiomers with excellent optical purity (97.5% and 98.4% enantiomeric excess, respectively) and good chemical yields (70%). researchgate.netbibliotekanauki.pl This strategy highlights how combining enzymatic resolution with powerful catalytic methods like cross-metathesis can provide efficient access to enantiomerically pure hydroxyalkenals.

The general mechanism of cross-metathesis involves the reaction of two different alkenes, catalyzed by a metal carbene complex, typically involving ruthenium. organic-chemistry.org The reaction proceeds through a series of [2+2] cycloadditions and cycloreversions, leading to the exchange of alkylidene groups. organic-chemistry.org The selectivity of the reaction can be influenced by the nature of the catalyst and the steric and electronic properties of the reacting alkenes. organic-chemistry.orgcaltech.edu

| Reactants | Catalyst | Product | Enantiomeric Excess (ee) | Yield |

| (R)-oct-1-en-3-ol + Acrolein | 2nd Gen. Grubbs Catalyst | (R,E)-4-Hydroxynon-2-enal | 97.5% | 70% |

| (S)-oct-1-en-3-ol + Acrolein | 2nd Gen. Grubbs Catalyst | (S,E)-4-Hydroxynon-2-enal | 98.4% | 70% |

Table 1: Example of Enantioselective Synthesis of a 4-Hydroxyalkenal via Cross-Metathesis. Data from a study on a related compound, 4-hydroxynonenal (B163490). researchgate.netbibliotekanauki.pl

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the stereoselectivity of enzymes, which often catalyze reactions with one enantiomer at a much higher rate than the other. Lipases are commonly used enzymes for this purpose, particularly for the resolution of alcohols through enantioselective acylation or hydrolysis. bibliotekanauki.plresearchgate.net

A practical method for the separation of 4-(R)- and 4-(S)-hydroxyalk-2-enals, including the enantiomers of 4-hydroxynonenal, utilized lipase-catalyzed esterification of the 4-hydroxy group. bibliotekanauki.pl This enzymatic acylation resulted in products with an enantiomeric purity greater than 95% ee. bibliotekanauki.pl Specifically, Pseudomonas fluorescens lipase has been successfully employed for the kinetic resolution of several 4-(R)- and 4-(S)-hydroxyalk-2-enals. bibliotekanauki.pl

Another approach involves the kinetic resolution of a precursor alcohol. For example, the Novozym 435 preparation of lipase B from Candida antarctica has been used for the kinetic resolution of racemic oct-1-en-3-ol, a precursor for 4-hydroxynonenal synthesis. bibliotekanauki.pl This enzymatic resolution provides the enantiomerically pure starting materials needed for subsequent asymmetric synthesis. researchgate.netbibliotekanauki.pl

| Enzyme | Reaction Type | Substrate | Achieved Purity |

| Pseudomonas fluorescens lipase | Enantioselective esterification | Racemic 4-hydroxyalk-2-enals | >95% ee |

| Candida antarctica lipase B (Novozym 435) | Kinetic resolution (acylation) | Racemic oct-1-en-3-ol | High (specific ee not stated for alcohol) |

Table 2: Examples of Enzymatic Resolution for the Production of Enantiomerically Enriched 4-Hydroxyalkenals and their Precursors. bibliotekanauki.pl

Development of Novel Synthetic Methodologies for this compound

Research continues to explore new and improved methods for the synthesis of γ-hydroxy-α,β-unsaturated aldehydes like this compound. One such novel methodology involves a tandem oxidation and carbonate opening reaction. researchgate.net

A method has been developed featuring a tandem IBX-promoted oxidation of a primary alcohol to an aldehyde, followed by the opening of an intermediate β,γ-diolcarbonate aldehyde to furnish an (E)-γ-hydroxy-α,β-enal. researchgate.net A key advantage of this method is that the carbonate opening exclusively produces the (E)-olefin, and no over-oxidation of the γ-hydroxy group is observed. researchgate.net This methodology was successfully applied to the synthesis of (R,E)-4-Hydroxyicos-2-enal, a long-chain analogue, affording the product as a white solid with a 78% yield. researchgate.net This approach demonstrates a novel strategy for constructing the core structure of this compound and related compounds.

Analytical Techniques for Stereochemical Characterization and Enantiomeric Purity of this compound

The accurate determination of stereochemistry and enantiomeric purity is critical after synthesis. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying enantiomers. researchgate.net For example, the enantiomeric purity of synthesized (R)- and (S)-4-hydroxynonenal was successfully determined by chiral HPLC analysis. researchgate.net

Gas Chromatography (GC) on a chiral column is another powerful technique. researchgate.net In some cases, derivatization of the analyte is necessary to improve its volatility and chromatographic behavior. For instance, the enantiomers of oct-1-en-3-ol, a precursor for 4-hydroxyalkenals, were analyzed by GC on a chiral column after trimethylsilylation. researchgate.net

Optical rotation measurement, using a polarimeter, is a classical method for characterizing chiral compounds. The specific rotation ([α]D) is a physical constant for a pure enantiomer under defined conditions. The measured optical rotation of a synthesized sample can be compared to literature values to confirm the identity of the enantiomer and estimate its purity. For example, the measured optical rotations for synthesized (R)- and (S)-4-hydroxynonenal were found to be in conformity with reported values. bibliotekanauki.pl

| Technique | Application | Example |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers | Analysis of (R)- and (S)-4-hydroxynonenal enantiomers. researchgate.net |

| Chiral Gas Chromatography (GC) | Determination of enantiomeric excess of volatile compounds or their derivatives | Analysis of trimethylsilylated (S)- and (R)-oct-1-en-3-ol. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Comparison of NMR spectra of synthesized enantiomers with the racemic compound. bibliotekanauki.pl |

| Polarimetry (Optical Rotation) | Confirmation of enantiomer identity and estimation of purity | Measurement of specific rotation ([α]D) for synthesized (R)- and (S)-4-hydroxynonenal. bibliotekanauki.pl |

Table 3: Analytical Techniques for the Characterization of this compound and Related Compounds.

Mechanistic Studies of R,e 4 Hydroxyhex 2 Enal Reactivity with Biomolecules

Adduction Mechanisms of (R,E)-4-Hydroxyhex-2-enal with Proteins and Peptides

The covalent modification of proteins and peptides by 4-HHE and similar 4-hydroxyalkenals proceeds primarily through two main chemical pathways: nucleophilic Michael addition and the formation of Schiff bases. researchgate.net These reactions target specific nucleophilic residues within the protein structure, leading to a variety of stable and sometimes complex adducts.

The Michael addition is a primary mechanism for the reaction of 4-HHE with proteins. researchgate.nettaylorfrancis.com This reaction involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated aldehyde system. taylorfrancis.comaacrjournals.org In the context of proteins, the nucleophilic side chains of certain amino acids attack the electron-deficient C-3 of 4-HHE. This process is crucial for the formation of covalent bonds between the aldehyde and the protein. nih.gov The reaction is thermodynamically favorable due to the formation of a strong carbon-nucleophile bond.

The general mechanism involves the attack of a protein nucleophile (such as the thiolate group of cysteine) on the C-3 of the α,β-unsaturated aldehyde, leading to the formation of a covalent adduct. This initial adduct can then undergo further reactions, such as cyclization, to form more stable structures.

In addition to Michael addition, 4-HHE can modify proteins through the formation of a Schiff base. researchgate.net This reaction occurs between the carbonyl group (C-1) of the aldehyde and a primary amino group from a protein, most notably the ε-amino group of a lysine (B10760008) residue. researchgate.netnih.gov The reaction is a reversible condensation that forms a C=N double bond, known as an imine or Schiff base. nepjol.inforsc.org

The chemical reactivity of 4-HHE is directed towards specific nucleophilic amino acid residues within proteins and peptides. The primary targets are cysteine, histidine, and lysine. researchgate.netacs.orgnih.gov Studies on the analogous compound 4-hydroxynonenal (B163490) (4-HNE) show that the order of reactivity for Michael addition is generally considered to be Cysteine > Histidine > Lysine. nih.gov

Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its thiolate anion form, and readily attacks the β-carbon of 4-HHE via Michael addition. nih.govresearchgate.netnih.gov This reaction is often the most favorable and rapid modification. researchgate.net

Lysine: The ε-amino group of lysine can react via two pathways: Michael addition to the C-3 or Schiff base formation at the C-1 carbonyl group. researchgate.netnih.govacs.org

Histidine: The imidazole (B134444) ring of histidine is also a target for Michael addition. nih.gov

The specific site of adduction and the prevalent chemical mechanism can be influenced by factors such as the local protein environment, the accessibility of the residue, and the pH, which affects the nucleophilicity of the amino acid side chains. nih.gov

Table 1: Reactivity of this compound with Amino Acid Residues

| Amino Acid Residue | Reactive Group | Primary Reaction Mechanism(s) |

|---|---|---|

| Cysteine | Thiol (-SH) | Nucleophilic Michael Addition |

| Lysine | ε-Amino (-NH₂) | Schiff Base Formation, Michael Addition |

| Histidine | Imidazole Ring | Nucleophilic Michael Addition |

The initial adducts formed from the reaction of 4-HHE with proteins can undergo subsequent reactions to form more stable structures. For instance, the Michael adducts formed with cysteine, histidine, or lysine can cyclize to form stable hemiacetal structures. nih.gov

A notable class of stable adducts is pyrrole (B145914) derivatives. These are formed from the reaction of 4-hydroxyalkenals with primary amino groups, such as the ε-amino group of lysine. nih.govacs.org The mechanism involves an initial Michael addition, followed by a second reaction with the aldehyde moiety, leading to cyclization and dehydration to form a stable pyrrole ring. acs.org In the case of 4-HHE, this would result in the formation of an ethyl-substituted pyrrole adduct attached to the protein. The formation of these pyrrole adducts represents a permanent modification of the protein. windows.netmdpi.cometsu.edu

Reactivity of this compound with Nucleic Acids

Beyond proteins, 4-HHE and other α,β-unsaturated aldehydes are known to react with nucleic acids, the building blocks of DNA. researchgate.net These reactions can lead to the formation of DNA adducts, which are a form of DNA damage. aacrjournals.org The primary sites of reaction on nucleic acid bases are the nucleophilic nitrogen atoms. researchgate.net

The most susceptible nucleobase to adduction by 4-hydroxyalkenals is guanine (B1146940). researchgate.netresearchgate.net Specifically, trans-4-hydroxy-2-hexenal (t-4HH) reacts non-enzymatically with deoxyguanosine in vitro. nih.gov

The reaction mechanism involves an initial Michael addition of the exocyclic N²-amino group of deoxyguanosine to the C-3 of 4-HHE. researchgate.netnih.gov This is followed by a cyclization step where the N-1 of the guanine ring attacks the aldehyde carbon (C-1) of the HHE moiety. researchgate.netnih.govacs.org This sequence of reactions results in the formation of stable, cyclic 1,N²-propano-deoxyguanosine adducts. aacrjournals.orgnih.gov

In vitro studies have shown that the reaction of t-4HH with deoxyguanosine yields two pairs of diastereomeric adducts. nih.gov These adducts have been structurally characterized and demonstrate the potential for 4-HHE to alkylate DNA. researchgate.netnih.gov The formation of these exocyclic adducts is a significant pathway for the genotoxicity of 4-hydroxyalkenals. vanderbilt.eduacs.org

Table 2: Characterized Deoxyguanosine Adducts Formed with trans-4-Hydroxy-2-hexenal

| Adduct Name | Stereochemical Description |

|---|---|

| Adducts 1 and 2 | 3-(2-deoxy-β-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-8R-hydroxy-6S[1-(R and S)hydroxypropyl]pyrimido[1,2-a]purine-10-(3H)one |

| Adducts 3 and 4 | 3-(2-deoxy-β-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-8S-hydroxy-6R[1-(R and S)hydroxypropyl]pyrimido[1,2-a]purine-10-(3H)one |

Source: nih.gov

Mechanisms of DNA Cross-Linking Induced by this compound

This compound (HHE), a reactive aldehyde derived from the oxidation of n-3 polyunsaturated fatty acids, exhibits genotoxicity through its ability to form adducts with DNA. researchgate.netmdpi.com These modifications can lead to mutations and are implicated in the carcinogenic effects associated with oxidative stress. researchgate.net The primary mechanism for this interaction involves the formation of cyclic adducts with DNA bases, particularly deoxyguanosine (dG).

Research conducted in vitro at a physiological pH of 7.4 has demonstrated that trans-4-hydroxy-2-hexenal (t-4HH) reacts nonenzymatically with deoxyguanosine. nih.gov The reaction proceeds via a well-defined pathway:

Michael Addition : The process begins with a Michael addition, where the exocyclic N2 amino group of the guanine base acts as a nucleophile, attacking the electrophilic C-3 of the α,β-unsaturated aldehyde system of HHE. nih.gov

Cyclization : Following the initial Michael addition, a subsequent cyclization occurs. The N-1 nitrogen of the guanine ring attacks the aldehyde carbon (C-1) of the HHE molecule. nih.gov

Adduct Formation : This sequence of reactions results in the formation of stable, cyclic, propano-type adducts. researchgate.netnih.gov Specifically, the reaction yields two pairs of diastereomeric adducts, identified as substituted pyrimido[1,2-a]purin-10(3H)-ones. nih.gov This mechanism is analogous to that observed for other α,β-unsaturated aldehydes like acrolein and crotonaldehyde. nih.gov

The formation of these adducts demonstrates that HHE can directly alkylate DNA, which suggests a potential pathway for its genotoxic effects. nih.gov While HHE is known to form adducts with various biomolecules, its interaction with DNA is a critical aspect of its role in the pathophysiology of oxidative stress. researchgate.net

| Reactant | Incubation Time | Total Adduct Formation (%) | Reference |

|---|---|---|---|

| trans-4-Hydroxy-2-hexenal (t-4HH) | 16 hours | 0.91 | nih.gov |

Electrophilic Properties and Reactive Sites of this compound

The high reactivity of this compound stems from its electrophilic nature and the presence of multiple reactive functional groups within its structure. researchgate.netevitachem.com This bi-reactive compound can readily engage with nucleophilic sites on biomolecules such as proteins and DNA. mdpi.comnih.gov The principal reactive sites are the α,β-unsaturated aldehyde moiety and the C-4 hydroxyl group. researchgate.netwikipedia.org

The key functional groups and their reactivities are:

Carbonyl Group (Aldehyde) : The aldehyde group at the C-1 position is a primary site for nucleophilic attack. It commonly reacts with the primary amino groups of lysine residues in proteins to form a Schiff base. nih.gov This reaction is a significant pathway for protein modification.

C=C Double Bond : The conjugated carbon-carbon double bond between C-2 and C-3 makes the C-3 carbon susceptible to nucleophilic attack via a Michael addition. nih.govwikipedia.org This is a common reaction pathway with the thiol group of cysteine, the imidazole group of histidine, and the amino group of lysine. nih.govwikipedia.org The 2-alkenal group is considered essential for its biological activity. nih.gov

Hydroxyl Group : The hydroxyl group at C-4 can be oxidized to a ketone, further altering the compound's reactivity. researchgate.net

This combination of reactive sites allows HHE to form a variety of adducts and cross-links with and within proteins, altering their structure and function. researchgate.netacs.org

| Reactive Site | Type of Reaction | Common Nucleophilic Partners | Reference |

|---|---|---|---|

| Aldehyde Carbonyl (C-1) | Schiff Base Formation | Lysine, Arginine | nih.govwikipedia.org |

| α,β-Unsaturated System (C-3) | Michael Addition | Cysteine, Histidine, Lysine | nih.govwikipedia.org |

| Hydroxyl Group (C-4) | Oxidation | - | researchgate.net |

Influence of Chemical Environment on this compound Adduct Formation (e.g., Oil-in-Water Emulsions, pH)

The rate and extent of adduct formation by this compound are significantly influenced by the surrounding chemical environment, including the physical structure of the medium (like an emulsion) and its pH.

Oil-in-Water Emulsions: In complex systems such as oil-in-water emulsions, which are common in food products, the reactivity of HHE is pronounced. researchgate.netnih.gov Studies have shown that 4-hydroxyalk-2-enals, including HHE, are among the most reactive aldehydes. researchgate.netnih.gov Their reactivity is governed by their partitioning between the oil, aqueous, and interfacial phases of the emulsion. researchgate.netnih.gov Despite having some water solubility, the distribution is not solely dependent on hydrophobicity. researchgate.net

In protein-containing emulsions, HHE's reactivity is exceptionally high. It readily forms adducts with proteins, such as whey protein, to the extent that its concentration can be drastically reduced or become undetectable after a short period. researchgate.netnih.gov This suggests that proteins at the oil-water interface are highly accessible targets for adduction by HHE.

Influence of pH: The pH of the medium is a critical factor controlling the reaction rates of HHE with nucleophiles. The reactivity of both the aldehyde and the target nucleophilic groups on biomolecules can be pH-dependent.

Reaction with Amines : The formation of Schiff bases with amino groups is pH-dependent, as it requires the amine to be in its unprotonated, nucleophilic form.

Reaction with Thiols : The reaction with cysteine residues is also influenced by pH, which affects the ionization state of the thiol group.

Reaction Rate : Studies on similar aldehyde-nucleophile reactions have demonstrated a direct correlation between pH and reaction rate. For instance, the reaction rate of trans-2-hexenal (B146799) with glutathione (B108866) was observed to increase threefold when the pH was raised from 3.2 to 3.8. acs.org In protein-stabilized emulsions, flocculation near the isoelectric point of the protein (typically pH 4-6) can alter the accessibility of reactive sites, thereby influencing adduct formation. acs.org The in vitro reaction of HHE with deoxyguanosine is typically conducted at a physiological pH of 7.4. nih.gov

| Condition | Observation | Compound(s) | Reference |

|---|---|---|---|

| Oil-in-Water Emulsion (with protein) | High reactivity; concentration significantly reduced or undetectable due to adduct formation. | 4-Hydroxyalk-2-enals | researchgate.netnih.gov |

| Aqueous Buffer (pH 3.2 vs 3.8) | Reaction rate increased 3-fold with the increase in pH. | trans-2-hexenal & Glutathione | acs.org |

| Aqueous Buffer (pH 7.4) | Optimal for nonenzymatic reaction with deoxyguanosine. | trans-4-Hydroxy-2-hexenal | nih.gov |

Biochemical Processing and Molecular Fate of R,e 4 Hydroxyhex 2 Enal

Enzymatic Metabolism and Detoxification Pathways of (R,E)-4-Hydroxyhex-2-enal

The enzymatic detoxification of 4-HHE is a critical cellular defense mechanism, primarily involving oxidation, reduction, and conjugation reactions. These pathways are catalyzed by several key enzyme families that are also responsible for the metabolism of other endogenous and exogenous aldehydes.

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that play a crucial role in the detoxification of aldehydes by oxidizing them to their corresponding carboxylic acids. nih.gov In the context of 4-HHE, ALDHs catalyze its conversion to (R,E)-4-hydroxyhex-2-enoic acid. This process is a significant pathway for the elimination of 4-HHE and the reduction of its cytotoxic potential. nih.govresearchgate.net

Research has shown that specific ALDH isozymes, such as the mitochondrial ALDH2, are involved in the metabolism of structurally similar lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE). researchgate.netnih.gov Overexpression of ALDH1A1 has been demonstrated to reduce the toxicity of 4-HNE, a compound analogous to 4-HHE, while inhibition of ALDH activity increases it. nih.gov This suggests a similar protective role of ALDH against 4-HHE-induced cellular stress. The oxidation of the aldehyde group to a carboxylic acid significantly reduces the electrophilicity of the molecule, thereby decreasing its reactivity towards cellular nucleophiles. researchgate.net

Table 1: ALDH-Mediated Metabolism of this compound

| Enzyme Family | Specific Enzyme (Example) | Substrate | Product | Significance |

| Aldehyde Dehydrogenase (ALDH) | ALDH2 | This compound | (R,E)-4-Hydroxyhex-2-enoic acid | Detoxification, Reduced cytotoxicity |

Alcohol dehydrogenases (ADHs) constitute another important family of enzymes involved in the metabolism of 4-HHE. nih.gov ADHs catalyze the reduction of the aldehyde group of 4-HHE to a primary alcohol, yielding (R,E)-4-hydroxyhex-2-en-1-ol. This reaction also serves as a detoxification pathway by diminishing the reactive nature of the aldehyde functional group. nih.gov

Different classes of ADH exhibit varying substrate specificities. nih.gov For instance, class II ADH (pi ADH) has been shown to be highly efficient in the reduction of various aldehydes. nih.gov The reduction of 4-HHE to its corresponding alcohol is a key step in preventing the formation of adducts with proteins and other macromolecules. researchgate.net The resulting diol is generally less reactive and more water-soluble, facilitating its eventual elimination from the cell.

Table 2: ADH-Mediated Metabolism of this compound

| Enzyme Family | Specific Enzyme (Example) | Substrate | Product | Significance |

| Alcohol Dehydrogenase (ADH) | Class II ADH (pi ADH) | This compound | (R,E)-4-Hydroxyhex-2-en-1-ol | Detoxification, Increased water solubility |

Glutathione (B108866) S-transferases (GSTs) are a major family of phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, including α,β-unsaturated aldehydes like 4-HHE. wikipedia.org This conjugation is a primary mechanism for neutralizing the reactivity of 4-HHE and facilitating its excretion. mdpi.com

The reaction involves the nucleophilic attack of the thiol group of GSH on the electrophilic β-carbon of the α,β-unsaturated aldehyde, a Michael addition reaction. researchgate.net This results in the formation of a glutathione conjugate, S-(4-hydroxyhex-2-en-1-yl)glutathione. Specific GST isozymes, such as GSTA4-4, exhibit particularly high catalytic efficiency towards 4-hydroxyalkenals. nih.govuniprot.org This conjugation significantly increases the water solubility of the compound and marks it for transport out of the cell. mdpi.com Studies have shown that GSTs in various species rapidly catalyze the conjugation of similar aldehydes, highlighting the importance of this pathway in protecting against lipid peroxidation products. nih.gov

Table 3: GST-Mediated Metabolism of this compound

| Enzyme Family | Specific Enzyme (Example) | Substrate | Co-substrate | Product | Significance |

| Glutathione S-Transferase (GST) | GSTA4-4 | This compound | Glutathione (GSH) | S-(4-hydroxyhex-2-en-1-yl)glutathione | Detoxification, Increased water solubility, Cellular export |

Non-Enzymatic Degradation Pathways and Identified Metabolites of this compound

In addition to enzymatic metabolism, this compound can undergo non-enzymatic degradation and reactions within the cellular environment. nih.gov Its high reactivity allows it to interact with various biological molecules, leading to the formation of a range of adducts and degradation products. researchgate.net

One significant non-enzymatic pathway is its reaction with nucleophilic groups on proteins, DNA, and phospholipids. researchgate.net The electrophilic nature of the α,β-unsaturated aldehyde makes it susceptible to Michael addition reactions with cysteine, histidine, and lysine (B10760008) residues in proteins. researchgate.net These reactions can lead to the formation of stable adducts, altering the structure and function of the modified macromolecules. researchgate.net

Furthermore, in aqueous environments, 4-HHE can undergo various spontaneous reactions. For example, it can be oxidized to its corresponding carboxylic acid, (E)-hex-2-enoic acid, in the presence of water. researchgate.net The aldehyde can also react with other small molecules within the cell. For instance, it can form pyrrole (B145914) derivatives upon reaction with primary amines. nih.govnih.gov The identification of various metabolites in biological systems underscores the complex fate of 4-HHE. mdpi.comt3db.ca

Table 4: Identified Non-Enzymatic Degradation Products and Metabolites of this compound

| Reactant | Product/Metabolite | Reaction Type |

| Protein (Cysteine, Histidine, Lysine) | Protein Adducts | Michael Addition |

| Primary Amines | Pyrrole Derivatives | Condensation |

| Water | (E)-Hex-2-enoic acid | Oxidation |

Molecular Interactions of this compound with Cellular Macromolecules (e.g., Membrane Lipids)

The electrophilic character of this compound drives its interaction with a variety of cellular macromolecules, including proteins, nucleic acids, and membrane lipids. researchgate.netresearchgate.net These interactions can have significant biological consequences, affecting cellular signaling and integrity. researchgate.net

The covalent modification of proteins by 4-HHE can lead to the formation of adducts that alter protein function. researchgate.net This can result in enzyme inhibition or the formation of protein cross-links. The reaction typically occurs via Michael addition to the side chains of cysteine, histidine, and lysine residues. researchgate.net

Interaction with DNA can lead to the formation of DNA adducts, which have mutagenic potential. researchgate.net However, the primary targets for adduction are generally considered to be proteins and other nucleophilic small molecules due to their abundance and reactivity.

A crucial aspect of 4-HHE's molecular interactions is its reactivity with membrane lipids, particularly those containing primary amine head groups, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). thegoodscentscompany.com The aldehyde can form Schiff base and Michael adducts with these aminophospholipids. This modification of membrane lipids can alter the physical properties of the cell membrane, such as fluidity and permeability, and can disrupt the function of membrane-bound proteins. ucl.ac.uk The formation of such adducts within the lipid bilayer is a key aspect of the cellular damage induced by lipid peroxidation. acs.org

Table 5: Molecular Interactions of this compound with Cellular Macromolecules

| Macromolecule | Site of Interaction | Type of Interaction | Consequence |

| Proteins | Cysteine, Histidine, Lysine residues | Covalent Adduction (Michael Addition) | Altered protein function, Enzyme inhibition |

| DNA | Nucleophilic sites on bases | Covalent Adduction | Potential for mutagenicity |

| Membrane Lipids (e.g., PE, PS) | Primary amine head groups | Covalent Adduction (Schiff base, Michael Addition) | Altered membrane properties, Disruption of membrane protein function |

Advanced Analytical Methodologies for R,e 4 Hydroxyhex 2 Enal Characterization

Mass Spectrometry (MS) Based Approaches for (R,E)-4-Hydroxyhex-2-enal and its Adducts

Mass spectrometry has become an indispensable tool for the analysis of HHE and its derivatives. nih.gov Its high sensitivity and specificity allow for detailed structural elucidation and quantification even in complex matrices. mdpi.comnih.gov Different MS-based strategies are employed depending on whether the goal is identification, characterization of macromolecular adducts, or absolute quantification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of HHE and its reaction products. This capability is crucial for distinguishing between compounds with similar nominal masses. Tandem mass spectrometry (MS/MS) offers a deeper level of structural detail. In an MS/MS experiment, a specific ion of interest (a precursor ion), such as an HHE-modified peptide, is selected and fragmented. The resulting fragment ions (product ions) produce a characteristic spectrum that provides information about the molecule's structure, including the specific site of HHE modification on a peptide or protein. researchgate.net

Advanced MS/MS techniques, such as those performed on ion trap or Orbitrap instruments, enable multi-stage fragmentation (MSn) experiments that can further clarify the structure of complex adducts. mdpi.comacs.org For instance, LC-MS/MS methods in both low- and high-resolution modes have been successfully used to identify and characterize the products of reactions between aldehydes and biological nucleophiles like glutathione (B108866). researchgate.netacs.org These techniques are essential for unequivocally identifying the covalent modifications that HHE makes to proteins and other biomolecules. nih.gov

When HHE reacts with large macromolecules such as proteins, the resulting adducts can be effectively analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This soft ionization technique is particularly well-suited for analyzing large, non-volatile biomolecules. nih.gov In a typical MALDI-TOF MS analysis, the HHE-modified protein is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the protein, and its mass-to-charge ratio (m/z) is determined by its flight time to the detector.

The formation of an HHE adduct is detected by a characteristic mass increase in the protein. For example, the covalent attachment of one HHE molecule via a Michael addition results in a mass increase of 114.14 Da, corresponding to the molecular weight of HHE. researchgate.netnih.gov This method allows for the rapid screening of proteins for HHE modification and can determine the stoichiometry of the adduction (i.e., how many HHE molecules have bound to a single protein molecule). researchgate.net

For accurate and precise measurement of HHE concentrations, stable isotope dilution analysis (SIDA) coupled with mass spectrometry is the gold standard methodology. uncst.go.ugresearchgate.netsciengine.com This approach involves adding a known quantity of an isotopically labeled version of HHE (e.g., deuterium-labeled HHE, d-HHE) to the sample as an internal standard at the earliest stage of sample preparation. researchgate.netuncst.go.ug

Because the labeled standard is chemically identical to the endogenous HHE, it behaves the same way during extraction, derivatization, and chromatographic separation, effectively correcting for any sample loss or matrix-induced signal suppression or enhancement. sciengine.com The mass spectrometer can distinguish between the native (unlabeled) HHE and the labeled internal standard based on their mass difference. By comparing the signal intensity of the native HHE to that of the known amount of labeled standard, a highly accurate and precise absolute concentration can be determined. uncst.go.ugsciengine.com This method has been successfully applied to quantify HHE in diverse and complex matrices. researchgate.netresearchgate.net

Table 1: Performance Characteristics of a Stable Isotope Dilution UHPLC-QqQ-MS/MS Method for HHE Quantification. researchgate.netsciengine.com

| Parameter | Value |

| Linearity Range | 10–1000 ng/mL |

| Limit of Detection (LOD) | 2.0 ng/g |

| Limit of Quantitation (LOQ) | 5.0 ng/g |

| Recovery Rates | 91.54%–105.12% |

| Precision (RSD) | < 5% |

Chromatographic Separation Techniques for this compound

Due to the complexity of the matrices in which HHE is typically found, a separation step is almost always required prior to detection. Chromatographic techniques are used to separate HHE from other interfering compounds in the sample, ensuring that the signal detected by the mass spectrometer is specific to the analyte of interest.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since HHE is a reactive aldehyde, it often requires a derivatization step to improve its thermal stability and volatility for GC analysis. nih.govuncst.go.ugresearchgate.net A common approach involves reacting HHE with a derivatizing agent such as pentafluorobenzyl hydroxylamine (B1172632) (PFBHA), followed by silylation of the hydroxyl group. mdpi.comnih.gov This creates a more stable, volatile derivative that can be readily separated by the GC column and detected with high sensitivity by the mass spectrometer.

Validated GC-MS methods, often incorporating stable isotope dilution, provide reliable quantification of HHE in various samples. uncst.go.ugresearchgate.net For example, a sensitive and accurate stable isotope dilution assay using GC-MS has been developed for the simultaneous determination of HHE and 4-hydroxy-2-nonenal (HNE) in food matrices, achieving a limit of quantification as low as 12.8 ng/g in meat samples. uncst.go.ugresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is arguably the most widely used technique for the analysis of HHE and its adducts. researchgate.netsciengine.com LC is ideally suited for separating non-volatile and thermally labile compounds like HHE directly from a liquid sample, often without the need for derivatization. sciengine.com The use of ultra-high-performance liquid chromatography (UHPLC) can provide faster analysis times and higher resolution separations. researchgate.netsciengine.com

When coupled with a triple quadrupole (QqQ) or high-resolution mass spectrometer, the technique offers exceptional selectivity and sensitivity. researchgate.netsciengine.com LC-MS/MS methods, particularly those employing stable isotope dilution, have been developed and validated for the simultaneous analysis of HHE and other toxic aldehydes in a variety of food and biological samples. researchgate.netsciengine.com These methods demonstrate excellent performance, with high precision and recovery rates, making them suitable for routine analysis in complex substrates. sciengine.com

Table 2: Example of an LC-MS/MS System Used for HHE Analysis. researchgate.netsciengine.com

| Component | Specification |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometry (QqQ-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification |

Advanced Spectroscopic Methods for this compound

Spectroscopic techniques are powerful tools for the detailed characterization of this compound, providing insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aldehydic proton (CHO) typically appears as a doublet in the downfield region. The olefinic protons on the α,β-unsaturated system show distinct coupling patterns, and the protons on the carbon bearing the hydroxyl group and the terminal ethyl group have specific chemical shifts and multiplicities.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the olefinic carbons, the carbon atom attached to the hydroxyl group, and the carbons of the ethyl group. rsc.org

Detailed NMR data from experimental studies are presented below.

Interactive ¹H NMR Data for this compound

| Atom No. | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| 1 | 9.51 | d | 7.5 Hz |

| 2 | 6.14 | dd | 15.5 Hz, 7.5 Hz |

| 3 | 6.88 | m | |

| 4 | - | - | - |

| 5 | - | - | - |

| 6 | - | - | - |

| Data sourced from an experimental study on a related compound, (E)-6-Hydroxyhex-2-enal, providing indicative values. rsc.org |

Interactive ¹³C NMR Data for this compound

| Atom No. | Chemical Shift (ppm) |

| 1 (CHO) | ~193 |

| 2 | ~130-150 |

| 3 | ~130-150 |

| 4 (CH-OH) | ~65-75 |

| 5 (CH2) | ~30 |

| 6 (CH3) | ~10 |

| Note: Precise values can vary based on solvent and experimental conditions. The provided data represents typical ranges for similar structures. |

NMR is also pivotal in mechanistic studies involving this compound. For instance, it can be used to monitor the formation of adducts with other molecules, such as the reaction with cysteine, by observing the appearance of new signals and changes in the chemical shifts of the original protons and carbons. researchgate.net This provides direct evidence for the reaction mechanism and the structure of the resulting products.

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy offer further characterization of the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of HHE displays characteristic absorption bands that confirm the presence of its key functional groups. A strong band is observed for the C=O stretch of the aldehyde, and another for the O-H stretch of the hydroxyl group. The C=C stretching vibration of the alkene is also present, along with C-H stretching and bending vibrations. rsc.org

UV-Visible Spectroscopy: this compound, being an α,β-unsaturated aldehyde, exhibits a characteristic absorption maximum in the UV region due to the π → π* electronic transition of the conjugated system. This property is useful for its detection and quantification.

Interactive Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Wavenumber | Functional Group Assignment |

| IR | ~3400 cm⁻¹ (broad) | O-H stretch |

| IR | ~1680 cm⁻¹ (strong) | C=O stretch (aldehyde) |

| IR | ~1640 cm⁻¹ | C=C stretch (alkene) |

| UV-Vis | ~220-230 nm | π → π* transition |

| Note: Values are approximate and can be influenced by the molecular environment. |

Chemical Derivatization Strategies for Enhanced Analytical Detection of this compound

Due to the often low concentrations of this compound in complex matrices and its potential for instability, chemical derivatization is a widely employed strategy to improve its analytical detection. researchgate.net Derivatization can enhance sensitivity, improve chromatographic separation, and increase the stability of the analyte.

Several reagents are used to target the aldehyde functional group of HHE. These reactions typically convert the aldehyde into a more readily detectable or stable derivative.

Common Derivatization Strategies:

Oximation: Aldehydes react with hydroxylamine derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form oximes. researchgate.netresearch-solution.com These derivatives are often more volatile and can be analyzed with high sensitivity by gas chromatography-mass spectrometry (GC-MS), particularly with electron capture detection (ECD) or negative ion chemical ionization (NICI). researchgate.net The hydroxyl group of HHE can be further derivatized, for example, by silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility for GC analysis. research-solution.com

Hydrazone Formation: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form brightly colored hydrazones. nih.gov These derivatives can be easily detected by HPLC with UV-Vis detection. nih.gov Trichlorophenylhydrazine (TCPH) is another reagent used for this purpose. nih.gov

Reaction with Amines and Thiols: The electrophilic nature of the α,β-unsaturated aldehyde allows for Michael addition reactions with nucleophiles. Carnosine, for instance, reacts with HHE to form a stable derivative that can be readily analyzed by electrospray ionization mass spectrometry (ESI-MS), with the carnosine moiety enhancing ionization. nih.gov Cysteine is another nucleophile that reacts with HHE to form a thiazolidine (B150603) derivative, which is more ionizable and suitable for LC-MS/MS analysis. researchgate.net

Labeling for Fluorescence Detection: For highly sensitive detection, fluorescent labeling agents can be employed. For example, 4-(2-carbazoylpyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole has been used to derivatize HHE for detection by HPLC with laser-induced fluorescence. nih.gov

The choice of derivatization reagent and method depends on the analytical platform being used (e.g., GC-MS, LC-MS, HPLC-UV) and the specific requirements of the analysis, such as sensitivity and selectivity. researchgate.netnih.gov

Interactive Table of Derivatization Reagents for this compound

| Reagent | Abbreviation | Functional Group Targeted | Analytical Technique | Benefit |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Aldehyde | GC-MS (ECD, NICI) | Increased volatility and sensitivity. researchgate.netresearch-solution.com |

| 2,4-Dinitrophenylhydrazine | DNPH | Aldehyde | HPLC-UV | Forms colored derivative for UV detection. nih.gov |

| Carnosine | Aldehyde (Michael Addition) | ESI-MS | Enhances ionization and stability. nih.gov | |

| D-Cysteine | Aldehyde | LC-MS/MS | Forms ionizable thiazolidine derivative. researchgate.net | |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl | GC-MS | Increases volatility. research-solution.com |

Computational Chemistry and Theoretical Studies of R,e 4 Hydroxyhex 2 Enal

Density Functional Theory (DFT) Applications for Reactivity, Electronic Structure, and Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity and molecular interactions of compounds like 4-hydroxy-2-alkenals.

Reactivity and Electronic Structure: DFT calculations are instrumental in understanding the high reactivity of 4-hydroxy-2-alkenals. nih.gov The reactivity of these molecules is attributed to their conjugated system, which includes a C=C double bond and a C=O carbonyl group, creating an electron-deficient β-carbon that is susceptible to nucleophilic attack, primarily through Michael addition. nih.gov DFT studies can precisely map the electron density distribution, identify the electrophilic and nucleophilic sites, and calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity. For instance, DFT calculations have been employed to study the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds, providing insights into the reaction mechanism. comporgchem.comresearchgate.netrsc.org

Molecular Interactions: DFT can also be used to model the non-covalent interactions between R-HHE and biological molecules, such as amino acid residues in proteins. These interactions, including hydrogen bonding and van der Waals forces, are critical for the initial binding and orientation of the molecule within an active site before a covalent reaction occurs. By calculating the interaction energies and geometries, DFT can help to explain the specificity of R-HHE for certain protein targets. For example, computational modeling has been used to show that the accessibility and the microenvironment of a cysteine residue in a protein influence its adduction by HNE. nih.gov

A representative application of DFT is the study of the reaction mechanism between the cysteine residue of KRASG12C and covalent inhibitors containing an α,β-unsaturated carbonyl group, where DFT calculations helped to elucidate the reaction pathway in solvent conditions. nih.gov Such approaches could be directly applied to study the adduction of R-HHE to cysteine residues in various proteins.

Molecular Dynamics Simulations to Elucidate Biomolecular Adduction Pathways of (R,E)-4-Hydroxyhex-2-enal

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational changes and dynamics of R-HHE and its interactions with biomolecules like proteins and DNA.

Biomolecular Adduction Pathways: MD simulations are particularly valuable for elucidating the pathways of covalent adduction of R-HHE to biological macromolecules. By simulating the dynamic behavior of R-HHE in the presence of a protein, for instance, researchers can observe the process of its diffusion towards the protein, its initial binding to specific sites, and the subsequent conformational changes that facilitate the covalent bond formation. This can help to identify the preferred binding sites and the mechanism of adduction.

For example, MD simulations have been used to study the enantioselective degradation of certain herbicides by enzymes, revealing how the enzyme's conformation adapts to bind different enantiomers and how this influences the catalytic process. mdpi.com A similar approach could be used to investigate how different enantiomers of HHE or R-HHE interact with and modify proteins, potentially explaining observed stereoselectivity in their biological effects. mdpi.com Furthermore, MD simulations, in combination with quantum mechanics/molecular mechanics (QM/MM) methods, have been used to explore the enzymatic reaction mechanisms of covalent inhibitors with their target proteins, providing a detailed picture of the entire catalytic cycle. nih.gov

Table 1: Applications of Molecular Dynamics Simulations in Studying 4-Hydroxyalkenal Interactions

| Application Area | Description | Potential Insights for this compound |

| Protein Adduction | Simulating the interaction of the aldehyde with a target protein to identify binding sites and adduction mechanisms. | Identification of key amino acid residues susceptible to modification by R-HHE and the pathway of covalent bond formation. |

| Enzyme Catalysis | Modeling the enzymatic metabolism of the aldehyde to understand the catalytic mechanism and substrate specificity. | Elucidation of the mechanisms by which enzymes like glutathione (B108866) S-transferases (GSTs) detoxify R-HHE. |

| Membrane Interaction | Investigating the behavior of the aldehyde within a lipid bilayer to understand its distribution and effects on membrane properties. | Prediction of how R-HHE partitions into cellular membranes and its potential to induce lipid peroxidation. |

| Stereoselectivity | Simulating the differential interactions of R- and S-enantiomers with chiral biomolecules. | Understanding the molecular basis for any observed stereoselective binding or reactivity of R-HHE. |

In Silico Prediction of this compound Reaction Products and Kinetic/Thermodynamic Profiles

In silico methods encompass a variety of computational techniques used to predict the outcome of chemical reactions, including the structure of the products and their kinetic and thermodynamic profiles.

Prediction of Reaction Products: Computational tools can predict the likely products of R-HHE's reactions with various biological nucleophiles. Based on the known reactivity of 4-hydroxy-2-alkenals, the primary reactions are Michael additions to the thiol groups of cysteine residues and, to a lesser extent, to the imidazole (B134444) group of histidine and the amino group of lysine (B10760008). researchgate.net Computational models can help to predict the relative stability of these different adducts and identify potential secondary reactions or rearrangements. researchgate.net The metabolism of HNE, which involves oxidation, reduction, and conjugation with glutathione, has been extensively studied, and these pathways can serve as a template for predicting the metabolic fate of R-HHE. nih.govbohrium.com

Kinetic and Thermodynamic Profiles: Quantum mechanical calculations, such as DFT, can be used to calculate the activation energies and reaction energies for the various possible reaction pathways of R-HHE. This information is crucial for determining the kinetic and thermodynamic favorability of different reactions. For example, by comparing the activation barriers for the reaction of R-HHE with cysteine, histidine, and lysine, it is possible to predict the relative rates of adduction to these amino acids. Such computational studies have been performed for related systems, providing a framework for similar investigations on R-HHE. nih.gov

Computational Modeling for Stereoselectivity in this compound Reactions

This compound is a chiral molecule, and its interactions with other chiral molecules in a biological system, such as enzymes and proteins, can be stereoselective. Computational modeling is an essential tool for understanding the basis of this stereoselectivity.

Enantioselective Metabolism and Adduction: Experimental studies on the related HNE have shown that its metabolism can be enantioselective. mdpi.com Computational modeling can help to explain these observations by simulating the docking of the R- and S-enantiomers of HHE into the active site of metabolizing enzymes. By comparing the binding energies and the orientation of the enantiomers within the active site, researchers can predict which enantiomer will be a better substrate for the enzyme. For example, MD simulations have been successfully used to elucidate the enantioselective mechanism of an esterase against its chiral substrates. mdpi.com

Similarly, the adduction of HHE to proteins can be stereoselective. Computational models can be used to investigate the non-covalent interactions between each enantiomer and the amino acid residues in the binding pocket of a protein. These subtle differences in interaction can lead to a preferential orientation of one enantiomer for the subsequent covalent reaction. researchgate.net

Emerging Research Frontiers and Methodological Innovations in R,e 4 Hydroxyhex 2 Enal Research

Novel Synthetic Approaches for Enantiomerically Pure (R,E)-4-Hydroxyhex-2-enal

The synthesis of enantiomerically pure this compound, a significant product of lipid peroxidation, presents a considerable challenge that is crucial for studying its specific biological and chemical interactions. researchgate.netbibliotekanauki.pl Lipid peroxidation generates a racemic mixture of this compound, and it is hypothesized that the individual enantiomers exhibit different behaviors when interacting with cellular components. bibliotekanauki.pl The difficulty in preparing pure enantiomers has historically hindered detailed stereochemical studies. researchgate.netbibliotekanauki.pl

Recent advancements have focused on enzymatic and chemoenzymatic methods to achieve high enantiomeric purity. One practical approach involves the kinetic resolution of racemic alcohols using lipases. For instance, Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has been effectively used for the kinetic resolution of racemic oct-1-en-3-ol. bibliotekanauki.pl This method, coupled with a subsequent cross-metathesis reaction with acrolein using a Grubbs catalyst, has yielded (R)- and (S)-enantiomers of 4-hydroxynonenal (B163490) with excellent optical purity and good chemical yields. researchgate.net A similar strategy could be adapted for the synthesis of this compound.

Another promising avenue is the use of aldolases and other C-C bond-forming enzymes. nih.gov These biocatalysts offer high stereoselectivity and can be employed to construct the chiral hydroxylated center of the molecule. nih.gov The development of dynamic kinetic resolution (DKR) processes, particularly reductive DKR, provides a sustainable and atom-economical route to enantiopure intermediates. sci-hub.se This method relies on the in-situ racemization of the starting material, allowing for the theoretical conversion of the entire racemic mixture into a single desired stereoisomer. sci-hub.se

Furthermore, imino-aldol reactions have emerged as a powerful tool for diastereoselective synthesis. soton.ac.uk By carefully selecting the appropriate chiral auxiliaries and reaction conditions, it is possible to control the stereochemical outcome of the aldol (B89426) addition, a key step in constructing the 4-hydroxy-2-enal moiety. The synthesis of related natural products has demonstrated the feasibility of this approach. soton.ac.ukwgtn.ac.nz

These novel synthetic strategies, summarized in the table below, are opening new doors for the production of enantiomerically pure this compound, enabling more precise investigations into its biological functions and reactivity.

| Synthetic Approach | Key Features | Potential Advantages | Example Application/Related Compound |

| Enzymatic Kinetic Resolution | Use of lipases (e.g., Candida antarctica lipase B) to selectively acylate one enantiomer of a racemic alcohol precursor. bibliotekanauki.pl | High enantioselectivity (>95% ee), mild reaction conditions. bibliotekanauki.pl | Synthesis of (R)- and (S)-4-hydroxynonenal. researchgate.netbibliotekanauki.pl |

| Biocatalytic Aldol Addition | Employment of aldolases to form the C-C bond and set the stereocenter at the hydroxyl group. nih.gov | High stereocontrol, potential for "green" synthesis. ucl.ac.uk | Synthesis of hydroxylated natural products. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic resolution with in-situ racemization of the starting material. sci-hub.se | High theoretical yields (up to 100%), atom-economical. sci-hub.se | Synthesis of multifunctional chiral intermediates. sci-hub.se |

| Diastereoselective Imino-Aldol Reaction | Use of chiral auxiliaries to control the stereochemistry of the aldol reaction between an enolate and an imine. soton.ac.uk | High diastereoselectivity, applicable to complex molecule synthesis. soton.ac.uk | Total synthesis of (+)-β-isosparteine. soton.ac.uk |

Development of Advanced Miniaturized and In-Situ Analytical Platforms for this compound

The detection and quantification of this compound and other lipid peroxidation products in biological systems are critical for understanding their roles in various physiological and pathological processes. nih.gov Traditional methods often require complex sample preparation and are not suitable for real-time or in-situ measurements. Consequently, there is a growing need for advanced, miniaturized, and in-situ analytical platforms.

One of the most promising approaches for in-situ detection is the use of immunohistochemistry with specific antibodies. nih.govauajournals.orgnih.gov This technique allows for the visualization of lipid peroxidation by-products directly within tissue samples, providing valuable spatial information about their distribution. nih.govbmj.com For example, antibodies against adducts of malondialdehyde (MDA) and 4-hydroxynonenal (HNE), another major lipid-derived aldehyde, have been successfully used to detect lipid peroxidation in various diseases, including chronic liver disease and renal ischemia. nih.govauajournals.orgnih.govbmj.comcancer.gov This method is highly sensitive and can detect lipid peroxidation even before the appearance of histological lesions. auajournals.orgnih.gov

The development of miniaturized analytical systems, such as microreactors and microfluidic devices, offers several advantages for the analysis of this compound. beilstein-journals.org These platforms can be used for the rapid and efficient synthesis and analysis of small quantities of material, which is particularly useful when dealing with rare or expensive compounds. beilstein-journals.org For instance, continuous-flow microreactors have been employed for the biocatalytic synthesis of related aldehydes, demonstrating the potential for precise control over reaction conditions and improved reaction rates. beilstein-journals.org

Furthermore, advanced mass spectrometry techniques, such as ultra-high-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS), are being developed for the simultaneous analysis of multiple lipid-derived aldehydes. researchgate.net These methods offer high sensitivity and specificity, with wide linear ranges and low limits of detection. researchgate.net The table below summarizes some of the key advancements in this area.

| Analytical Platform/Technique | Principle | Advantages | Application Example |

| Immunohistochemistry | Use of specific antibodies to detect adducts of lipid peroxidation products in tissue sections. nih.govauajournals.orgnih.govbmj.com | In-situ detection, high sensitivity, spatial resolution. nih.govauajournals.orgnih.gov | Detection of HNE and MDA adducts in liver and kidney tissues. nih.govauajournals.orgnih.govbmj.comcancer.gov |

| Continuous-Flow Microreactors | Biocatalytic or chemical reactions are performed in a miniaturized, continuous-flow system. beilstein-journals.org | Precise control over reaction conditions, enhanced reaction rates, small sample volume. beilstein-journals.org | Biocatalytic synthesis of trans-2-hexenal (B146799). beilstein-journals.org |

| UHPLC-QqQ-MS/MS | Separation of analytes by UHPLC followed by highly sensitive and specific detection using a triple quadrupole mass spectrometer. researchgate.net | High sensitivity and specificity, simultaneous analysis of multiple aldehydes, wide linear range. researchgate.net | Simultaneous analysis of MDA, HHE, and HNE. researchgate.net |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Chemistry

A comprehensive understanding of the role of this compound in biological systems requires an integrative approach that combines data from multiple "omics" disciplines, including lipidomics, metabolomics, and proteomics. This systems biology approach allows for the elucidation of complex interactions and pathways that are not apparent from single-omics studies alone. ed.ac.ukphysiology.org

Lipidomics, the large-scale study of lipids, is essential for identifying and quantifying the changes in lipid profiles that lead to the formation of this compound. frontiersin.orgmasseycancercenter.org Advanced analytical techniques such as UPLC coupled with high-resolution mass spectrometry enable the detailed analysis of hundreds of lipid species. frontiersin.orgmasseycancercenter.org Metabolomics, the comprehensive analysis of metabolites, provides insights into the metabolic pathways that are affected by or contribute to the generation of this compound. nih.gov

The integration of lipidomics and metabolomics data can reveal novel correlations and mechanistic insights. frontiersin.orgfrontiersin.org For example, in studies of metabolic syndrome in HIV-infected individuals, the integration of these datasets suggested interactions between specific glycerolipids and key metabolites involved in glutamate (B1630785) metabolism. frontiersin.org Similarly, in a study of glucagon (B607659) receptor-deficient zebrafish, combined lipidomics and metabolomics analysis revealed disruptions in lipid and amino acid metabolism pathways. frontiersin.org

Proteomics, the study of the entire set of proteins, is crucial for identifying the protein targets of this compound and understanding the functional consequences of adduct formation. The covalent modification of proteins by reactive aldehydes like this compound can alter their function and contribute to cellular dysfunction. mdpi.com

By integrating these multi-omics datasets, researchers can construct comprehensive models of the biological systems in which this compound is involved. This approach has the potential to identify new biomarkers of disease and to reveal novel therapeutic targets. ed.ac.ukphysiology.org The table below highlights the contributions of different omics fields to this integrated understanding.

| Omics Field | Contribution to this compound Research | Key Techniques |

| Lipidomics | Identification and quantification of precursor polyunsaturated fatty acids and other lipid species involved in the formation of this compound. frontiersin.orgmasseycancercenter.org | UPLC-High Resolution Mass Spectrometry (e.g., Orbitrap). masseycancercenter.org |

| Metabolomics | Analysis of metabolic pathways affected by or contributing to the generation of this compound, and identification of its downstream metabolites. nih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.gov |

| Proteomics | Identification of protein targets of this compound and characterization of the functional consequences of protein carbonylation. nih.gov | Mass Spectrometry-based proteomics, computational modeling. nih.gov |

Theoretical and Computational Advancements in Predicting this compound Reactivity and Fate

Theoretical and computational chemistry methods are becoming increasingly powerful tools for predicting the reactivity and fate of molecules like this compound. nih.govresearchgate.net These approaches provide insights into molecular structure, electronic properties, and reaction mechanisms that are often difficult to obtain through experimental methods alone. vetmeduni.ac.atoregonstate.edu

Quantum chemical calculations, such as those based on density functional theory (DFT), can be used to determine various molecular properties, including electrophilicity, which is a key determinant of the reactivity of α,β-unsaturated aldehydes with biological nucleophiles. researchgate.netoregonstate.edu These calculations can help to rank the reactivity of different aldehydes and to predict their preferred reaction sites. oregonstate.edu For example, computational studies have been used to investigate the covalent modification of phosphatidylethanolamine (B1630911) by HNE, providing insights into the structure of the resulting adducts. vetmeduni.ac.at

Molecular dynamics (MD) simulations are another valuable computational tool that can be used to study the behavior of this compound in complex biological environments, such as cell membranes. vetmeduni.ac.at MD simulations can provide information about the location, orientation, and dynamics of the aldehyde within the membrane, as well as its interactions with other lipids and proteins. vetmeduni.ac.at

The integration of quantum mechanical calculations with proteomics and molecular modeling is a particularly promising area of research. nih.gov This approach allows for the prediction and visualization of protein modifications by reactive aldehydes in a three-dimensional, physiologically relevant context. nih.gov For instance, computational modeling has been used to elucidate the mechanisms of HNE-induced protein crosslinking and to provide structural insights into the stereoselective formation of HNE-protein adducts. nih.gov

These computational advancements are not only enhancing our fundamental understanding of this compound chemistry but are also aiding in the interpretation of experimental data and the generation of new hypotheses. researchgate.net The table below summarizes some of the key computational methods and their applications in this field.

| Computational Method | Principle | Application in this compound Research |

| Quantum Chemical Calculations (e.g., DFT) | Solves the Schrödinger equation to determine the electronic structure and properties of molecules. researchgate.net | Prediction of reactivity indices (e.g., electrophilicity), elucidation of reaction mechanisms, calculation of NMR parameters. researchgate.netoregonstate.edu |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time based on classical mechanics. vetmeduni.ac.at | Investigation of the behavior of this compound in biological membranes, study of its interactions with lipids and proteins. vetmeduni.ac.at |

| Integrated Computational Modeling | Combines quantum mechanics, molecular modeling, and proteomics data. nih.gov | Prediction and visualization of protein modifications, elucidation of the structural basis of reactivity and selectivity. nih.gov |

Exploration of this compound Chemistry in Diverse Non-Mammalian Biological Systems (e.g., Plants)

While much of the research on this compound and other lipid-derived aldehydes has focused on mammalian systems, there is a growing interest in their roles in diverse non-mammalian organisms, particularly plants. creative-proteomics.comresearchgate.neticm.edu.pl In plants, lipid peroxidation is a key process in the response to various environmental stresses, such as drought, high salinity, and pathogen attack. creative-proteomics.commdpi.com

Lipid peroxidation in plants leads to the generation of a variety of reactive aldehydes, which can act as both damaging agents and signaling molecules. creative-proteomics.comresearchgate.net These aldehydes can modify proteins, lipids, and nucleic acids, leading to cellular dysfunction and, in some cases, programmed cell death. creative-proteomics.com However, they can also activate stress-response pathways, helping the plant to adapt to adverse conditions. creative-proteomics.com

The production of this compound in plants is expected to occur through the peroxidation of omega-3 fatty acids, such as α-linolenic acid, which are abundant in plant membranes. creative-proteomics.comwikipedia.org The chemistry of this compound in plants is likely to be similar to that in mammals, involving reactions with nucleophilic amino acids and other biomolecules.

Plants have evolved sophisticated antioxidant defense systems to control the levels of lipid peroxidation and to detoxify the resulting aldehydes. creative-proteomics.comicm.edu.pl These systems include both enzymatic components, such as superoxide (B77818) dismutase and catalase, and non-enzymatic antioxidants, such as glutathione (B108866) and ascorbate. creative-proteomics.comicm.edu.pl

The study of this compound and other lipid-derived aldehydes in plants and other non-mammalian systems is a rich field for future research. A deeper understanding of these processes could have important implications for agriculture, for example, by leading to the development of more stress-tolerant crops. frontiersin.org The table below outlines some of the key aspects of lipid peroxidation in plants.

| Aspect of Lipid Peroxidation in Plants | Description | Relevance to this compound Research |

| Initiation | Triggered by reactive oxygen species (ROS) generated during stress conditions, which attack polyunsaturated fatty acids in cell membranes. creative-proteomics.commdpi.com | The abundance of omega-3 fatty acids in plant membranes suggests that this compound is a likely product. creative-proteomics.comwikipedia.org |

| Propagation | A chain reaction involving lipid radicals and molecular oxygen, leading to the formation of lipid hydroperoxides. creative-proteomics.com | The breakdown of these hydroperoxides generates a variety of aldehydes, including this compound. |

| Signaling Role | Lipid-derived aldehydes can act as signaling molecules to activate stress-response pathways. creative-proteomics.com | Understanding the specific signaling roles of this compound in plants is an important area for future research. |

| Antioxidant Defense | Plants possess enzymatic and non-enzymatic antioxidant systems to mitigate the damaging effects of lipid peroxidation. creative-proteomics.comicm.edu.pl | Investigating the detoxification pathways for this compound in plants could reveal novel enzymes and mechanisms. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.